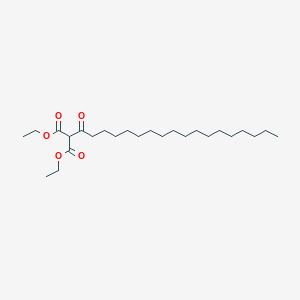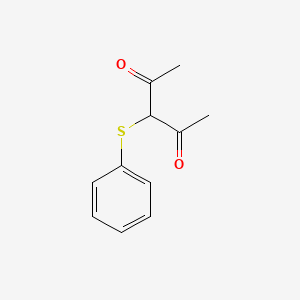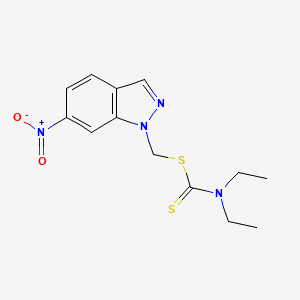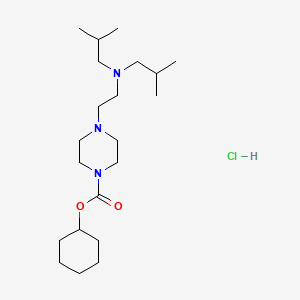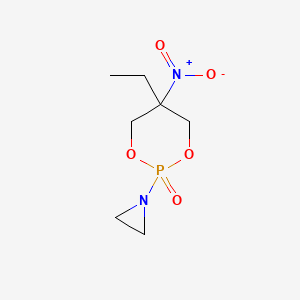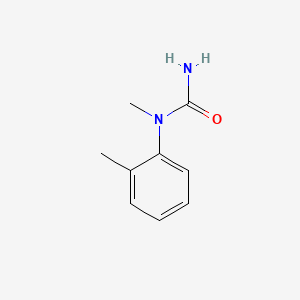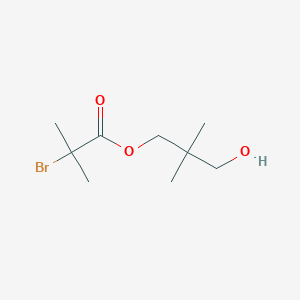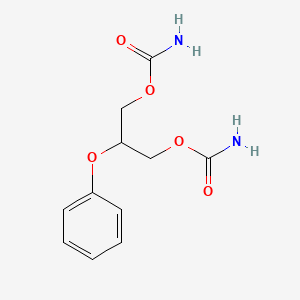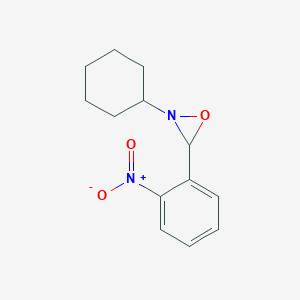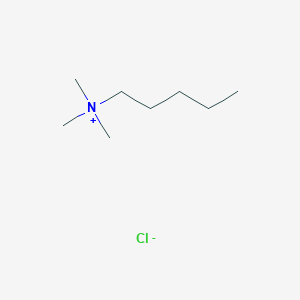
N,N,N-Trimethylpentan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylpentan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C8H20ClN. It is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylpentan-1-aminium chloride can be synthesized through the quaternization of pentan-1-amine with methyl chloride. The reaction typically involves the following steps:
Reactants: Pentan-1-amine and methyl chloride.
Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: Pentan-1-amine is dissolved in the solvent, and methyl chloride is bubbled through the solution. The reaction mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent like ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of pentan-1-amine and methyl chloride.
Continuous Flow Reactors: The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer.
Purification: The product is purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylpentan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: The product will be a new quaternary ammonium compound with the nucleophile replacing the chloride ion.
Oxidation: The product may be an oxidized form of the aminium compound.
Reduction: The product may be a reduced form of the aminium compound.
Scientific Research Applications
N,N,N-Trimethylpentan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in studies involving cell membrane permeability and ion transport.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism by which N,N,N-Trimethylpentan-1-aminium chloride exerts its effects involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. This property is utilized in various applications, including drug delivery and antimicrobial formulations.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethylbutan-1-aminium chloride: Similar structure but with a shorter alkyl chain.
N,N,N-Trimethylhexan-1-aminium chloride: Similar structure but with a longer alkyl chain.
N,N,N-Trimethyloctan-1-aminium chloride: Similar structure but with an even longer alkyl chain.
Uniqueness
N,N,N-Trimethylpentan-1-aminium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a phase transfer catalyst and in applications involving membrane interactions.
Properties
CAS No. |
26119-36-8 |
|---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
trimethyl(pentyl)azanium;chloride |
InChI |
InChI=1S/C8H20N.ClH/c1-5-6-7-8-9(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GOVIUHPOWVHXMZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


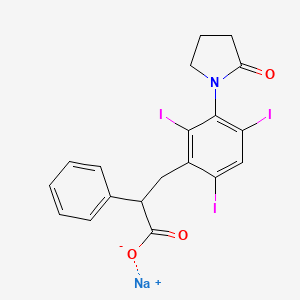
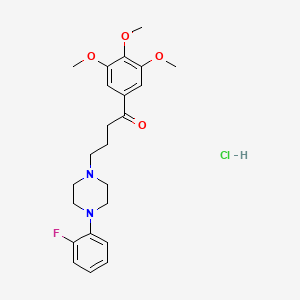
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
